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Application Note: LMER in Topical Brepocitinib
Development

This document outlines a strategy employing a Linear Mixed-Effects Regression (LMER) model to inform
the clinical development of topical Brepocitinib, a TYK2/JAK1 inhibitor, for atopic dermatitis (AD) and
psoriasis (PsO) [1].

1. Background and Objective The goal was to characterize the relationship between the amount of topical
Brepitinib applied and its resultant systemic concentration (trough concentration, C_Trough). This model
was pivotal for predicting systemic exposure in future trials involving larger treated Body Surface Areas
(BSAs) and pediatric populations, thereby guiding dose-strength selection and ensuring a sufficient safety

margin [1].

2. Data Sources and Methodology

e Data: Pharmacokinetic data from two Phase 2b clinical studies in patients with AD and PsO were
utilized. The analysis included 256 patients [1].

e Modeling Approach: A Linear Mixed-Effects Regression (LMER) was developed. This model is
particularly suited for handling clustered or grouped data, such as repeated measurements from the
same patient or data from different clinical trial sites [2]. The model quantified the influence of fixed
effects (e.g., patient disease type, dose strength, application frequency) and random effects (e.g.,
variation between individuals) on systemic drug exposure [1] [2].
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3. Key Quantitative Findings

The LMER analysis identified several critical factors impacting systemic exposure, summarized in the table

below.

Table 1: Impact of Factors on Systemic Exposure from Topical Application

Impact on Systemic

Factor
Concentration (C_Trough)

Notes / Clinical Implication

Disease Type 45% lower in PsO patients

vs. AD patients

For the same applied dose, systemic exposure differs
by condition [1].
Dose Strength

Significant impact Higher dose strengths lead to higher systemic

concentrations [1].

Application Significant impact Twice-daily (BID) application leads to higher exposure
Frequency than once-daily (QD) [1].

Patient Age Expected to be comparable  Model predicts similar systemic exposure in pediatric
(vs. Adult) for the same % BSAtreated and adult populations when the same percentage of

body surface area is treated [1].

Table 2: Predicted Safety Margins for 3% Cream Formulation

Treated Body

Application . - L
. Surface Area Safety Margin Clinical Implication
Regimen
(BSA)

Once Daily <50% (in AD Maintains at least a threefold The proposed regimen is

(QD) patients) margin to non-clinical safety findings  predicted to be safe for
and clinical hematologic markers [1].  clinical evaluation.

Twice Daily <50% (in PsO Maintains at least a threefold The proposed regimen is

(BID) patients) margin to non-clinical safety findings  predicted to be safe for

and clinical hematologic markers [1].  clinical evaluation.
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Detailed Experimental Protocols

Protocol 1: LMER for Topical Brepocitinib Pharmacokinetics

This protocol is adapted from the analysis of Phase 2b data [1].

¢ Objective: To characterize the relationship between topical brepocitinib application and systemic
trough concentrations (C_Trough) and to predict exposures for higher treated BSAs.
e Data Collection:

o Collect PK blood samples to measure plasma brepocitinib concentrations, typically at trough
(pre-dose).

o Record the dose strength, frequency of application, and the precise Body Surface Area (BSA)
treated for each patient.

o Document patient-specific covariates (e.g., disease type - AD or PsO, age, weight).

¢ Model Development:

o Software: Use a statistical programming environment like R. The Lme4 package is commonly
used for fitting LMER models [2].

o Model Structure: Construct an LMER where C_Trough is the dependent variable. Fixed
effects include dose strength, application frequency, and disease type. Random effects are
included to account for inter-individual variability.

o Model Fitting: Fit the model to the data to estimate the coefficients for each fixed effect and the
variance explained by the random effects.

¢ Model Application:

o Use the fitted model to simulate systemic C_Trough for new scenarios (e.g., different BSAs,
pediatric populations).

o Compare the predicted exposures to established safety thresholds derived from non-clinical
and clinical data to inform trial design.

Protocol 2: Population PK Modeling for Oral Brepocitinib

This protocol is based on the established population PK model for oral brepocitinib [3] [4].

e Objective: To characterize the population pharmacokinetics of oral brepocitinib and identify sources
of variability in drug exposure.

e Data Collection: Utilize rich PK data from multiple Phase 1 and Phase 2 studies, including patients
with various immuno-inflammatory diseases. Collect pre-dose and post-dose concentration-time data
[3].

¢ Bioanalysis: Quantify brepocitinib plasma concentrations using a validated method, such as high-
performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a lower limit of
guantification of 0.2 ng/mL [4].
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¢ Model Development:

o Software: Use non-linear mixed-effects modeling software (e.g., NONMEM).

o Structural Model: The PK of oral brepocitinib is described by a two-compartment model with
first-order absorption and a lag time [3].

o Statistical Model: Account for inter-individual variability on key parameters like apparent
clearance (CL/F) and apparent volume of distribution (Vc/F). The model also incorporates a
known, dose-dependent bioavailability [3].

o Covariate Analysis: Evaluate the effect of patient demographics (e.g., body weight, race, sex)
and clinical conditions (e.g., disease state like ulcerative colitis) on PK parameters. The final
model identified that Asian race and patient sex had statistically significant, but not clinically
meaningful, effects on exposure [3].

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core concepts and workflows

described in the application notes.
Diagram 1: LMER Modeling and Application Workflow

This diagram outlines the strategic process of building and applying the LMER model to inform clinical

development [1].
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Diagram 2: Brepocitinib Mechanism and PK Pathway

This diagram illustrates the mechanism of action of Brepocitinib and the pathway from administration to

systemic exposure, integrating information from both topical and oral formulations [1] [3] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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